molecular formula C8H5NO4 B174216 5-Hydroxy isatoic anhydride CAS No. 195986-91-5

5-Hydroxy isatoic anhydride

Cat. No.: B174216
CAS No.: 195986-91-5
M. Wt: 179.13 g/mol
InChI Key: JYDXUDOZEQAXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy isatoic anhydride is an organic compound with the molecular formula C8H5NO4. It is a derivative of isatoic anhydride, characterized by the presence of a hydroxyl group at the fifth position of the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Biochemical Analysis

Biochemical Properties

It’s parent compound, isatoic anhydride, is known to undergo hydrolysis to give carbon dioxide and anthranilic acid . It’s plausible that 5-Hydroxy isatoic anhydride may interact with similar enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It’s parent compound, isatoic anhydride, is known to undergo various reactions including hydrolysis, alcoholysis, and reactions with amines . These reactions may provide some insight into the potential molecular mechanisms of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy isatoic anhydride typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with phosgene, triphosgene, or ethyl chloroformate, which serves as the carbonyl source . Due to the high toxicity of phosgene, alternative methods such as catalytic carbonylation of substituted anilines with carbon monoxide have been developed .

Industrial Production Methods: Industrial production of this compound often employs safer and more efficient methods, such as the use of triphosgene or ethyl chloroformate instead of phosgene. These methods ensure higher yields and reduce the risk associated with toxic reagents .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy isatoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Alcoholysis: Alcohols such as methanol or ethanol.

    Aminolysis: Amines such as methylamine or ethylamine.

    Nucleophilic Substitution: Active methylene compounds and carbanions.

Major Products:

Properties

IUPAC Name

6-hydroxy-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3,10H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDXUDOZEQAXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374738
Record name 5-Hydroxy isatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195986-91-5
Record name 5-Hydroxy isatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Hydroxyanthranilic acid (9.5 g, 62 mmol) was suspended in dioxane (50 mL), bis(trichloromethyl)carbonate (6 g, 20 mmol) was added (slightly exothermic), the suspension was refluxed for 1 h, allowed to cool to rt, the solid was filtered off and washed with dioxane, affording brown crystals (10.1 g, 90%), mp. 236° C. (dec).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

Step 1): A solution of 5-hydroxyanthranilic acid (500 mg, 3.26 mmol) and triphosgene (1.45 g, 4.9 mmol) in 1,4-dioxane (20 ml) was refluxed overnight. The reaction mixture was poured into H2O (30 ml), and then the precipitates were filtered and dried to give 6-hydroxy-1,2-dihydro-4H-3,1-benzoxazin-2,4-dione, 360 mg (62%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5-hydroxyanthranilic acid (46.0 g, 300 mmol) in p-dioxane was added 1.93 M phosgene in toluene (186 mL, 360 mmol) and the resulting mixture stirred for 30 min. The mixture was heated at 65° C. for 4 h. After cooling, 1 N aqueous hydrochloric acid (150 mL) was added and the mixture stirred vigorously. The resulting precipitate was filtered and vacuum dried at 70° C./0.1 mm for 14 h to give 40.7 g (76%) of the title compound as a gray solid.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
186 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods IV

Procedure details

To a suspension of 5-hydroxyanthranilic acid (15.3 g, 100 mmol) in THF (400 mL) at 0° C. was added triphosgene (10.1 g, 34 mmol). The resultant mixture was stirred for 5 min at 0° C. and then allowed to warm to room temperature over 6 h. The reaction mixture was cooled at 0° C. overnight and the resultant gray precipitate collected by filtration to afford 6-hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione (9.8 g, 55 mmol, 55%). The filtrate was concentrated in vacuo, the resultant solid triturated with diethyl ether and collected by filtration to afford additional product (7.3 g, 41 mmol, 41%).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy isatoic anhydride
Reactant of Route 2
Reactant of Route 2
5-Hydroxy isatoic anhydride
Reactant of Route 3
5-Hydroxy isatoic anhydride
Reactant of Route 4
Reactant of Route 4
5-Hydroxy isatoic anhydride
Reactant of Route 5
Reactant of Route 5
5-Hydroxy isatoic anhydride
Reactant of Route 6
Reactant of Route 6
5-Hydroxy isatoic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.